molecular formula C10H15N3 B11756555 (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

Cat. No.: B11756555
M. Wt: 177.25 g/mol
InChI Key: LHBTXPQRFFVHDS-HTQZYQBOSA-N
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Description

(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine is a complex organic compound that features a cyclopropane ring fused with an imidazo[1,2-a]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine typically involves multi-step organic reactions. One possible route could involve the cyclization of a suitable precursor to form the imidazo[1,2-a]pyridine ring, followed by the introduction of the cyclopropane moiety through a cyclopropanation reaction. Specific reaction conditions, such as temperature, solvents, and catalysts, would depend on the chosen synthetic pathway.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions could be used to alter the oxidation state of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents.

Common Reagents and Conditions

Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would vary based on the specific transformation desired.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce a new functional group.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine could be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its structural features could make it a candidate for drug design and development.

Medicine

In medicinal chemistry, this compound could be investigated for its pharmacological properties. It might exhibit activity against certain diseases or conditions, making it a potential lead compound for drug development.

Industry

In industrial applications, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique structure might impart desirable properties to the materials or reactions it is involved in.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other cyclopropane-containing molecules or imidazo[1,2-a]pyridine derivatives. Examples could be:

  • (1R,2R)-2-(Imidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine
  • (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-ol

Uniqueness

The uniqueness of (1R,2R)-2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine lies in its specific structural features, which might confer unique chemical reactivity or biological activity compared to similar compounds. Its combination of a cyclopropane ring with an imidazo[1,2-a]pyridine moiety could result in distinct properties that make it valuable for various applications.

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

(1R,2R)-2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)cyclopropan-1-amine

InChI

InChI=1S/C10H15N3/c11-8-5-7(8)9-6-13-4-2-1-3-10(13)12-9/h6-8H,1-5,11H2/t7-,8-/m1/s1

InChI Key

LHBTXPQRFFVHDS-HTQZYQBOSA-N

Isomeric SMILES

C1CCN2C=C(N=C2C1)[C@@H]3C[C@H]3N

Canonical SMILES

C1CCN2C=C(N=C2C1)C3CC3N

Origin of Product

United States

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